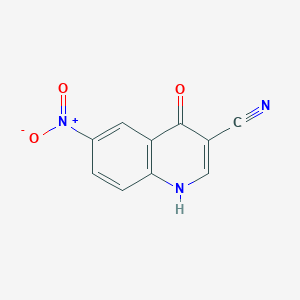

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Description

BenchChem offers high-quality 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIXIFBGEDRCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Resurgence of Nitroquinolines: A Technical Guide to Their Therapeutic Potential

Introduction: Re-evaluating a Classic Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a nitro group to this scaffold creates the nitroquinoline family, a class of compounds with a rich and evolving history of therapeutic investigation. Initially explored for their antimicrobial properties, recent advancements in our understanding of cellular pathways have unveiled a much broader and more nuanced spectrum of activity, particularly in the realms of oncology and parasitology.[3][4] This guide provides a technical deep-dive into the core therapeutic applications of nitroquinolines, elucidating their mechanisms of action, providing actionable experimental protocols, and offering insights into their future development.

Core Mechanism: A Tale of Metal Chelation and Oxidative Stress

At the heart of the bioactivity of many nitroquinolines, particularly 8-hydroxy-5-nitroquinoline (nitroxoline), lies their ability to chelate divalent metal ions.[5] This seemingly simple chemical property has profound biological consequences. By sequestering essential metal cofactors, these compounds can disrupt the function of numerous metalloenzymes that are critical for pathogen and cancer cell survival. Furthermore, the interaction of nitroquinolines with metal ions, such as copper, can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6][7] This dual mechanism of action contributes to their broad-spectrum activity and presents a compelling rationale for their therapeutic application.

Antiparasitic Applications: A Renewed Hope for Neglected Diseases

Neglected tropical diseases, such as Chagas disease and leishmaniasis, continue to pose a significant global health burden, with current treatments often hampered by toxicity and limited efficacy.[8][9] Nitroquinolines have emerged as promising candidates in the search for new antiparasitic agents.

Chagas Disease (American Trypanosomiasis)

Recent studies have highlighted the potent activity of nitroxoline against Trypanosoma cruzi, the causative agent of Chagas disease.[4] In vitro studies have demonstrated that nitroxoline is significantly more effective than the current standard of care, benznidazole, against both the epimastigote and intracellular amastigote forms of the parasite.[4][10]

The proposed mechanism of action involves the induction of programmed cell death in the parasite, characterized by chromatin condensation, mitochondrial membrane depolarization, ATP depletion, and an accumulation of reactive oxygen species.[10] This targeted approach suggests a potentially safer therapeutic profile with reduced inflammation in host tissues.[10]

Table 1: In Vitro Activity of Nitroxoline against Trypanosoma cruzi

| Form | IC50 (µM) - Nitroxoline | IC50 (µM) - Benznidazole | Reference |

| Epimastigote | 3.00 ± 0.44 | 6.92 ± 0.77 | [11] |

| Amastigote | 1.24 ± 0.23 | 2.67 ± 0.39 | [11] |

Leishmaniasis

The development of new treatments for leishmaniasis is a critical unmet need due to the toxicity and resistance associated with current therapies.[12] While research is ongoing, the established antiparasitic activity of nitro-compounds against other kinetoplastids provides a strong rationale for investigating nitroquinolines against Leishmania species.[13] The shared biology of these parasites suggests that the mechanisms of action observed in T. cruzi could be translatable to Leishmania.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The repurposing of existing drugs for oncology is a rapidly growing field, and nitroquinolines, particularly nitroxoline, have shown significant promise as anticancer agents.[3] Their activity stems from a combination of mechanisms that target key vulnerabilities of cancer cells.

Inhibition of Angiogenesis

Tumor growth and metastasis are critically dependent on the formation of new blood vessels, a process known as angiogenesis. Nitroxoline has been shown to be a potent inhibitor of angiogenesis.[14] It achieves this by inhibiting methionine aminopeptidase 2 (MetAP2) and sirtuins (SIRT1 and 2) in endothelial cells.[14] This dual inhibition leads to hypo-phosphorylation of the retinoblastoma protein (pRb), an increase in p53 levels, and ultimately, the induction of endothelial cell senescence.[14]

Induction of Apoptosis and Oxidative Stress

As in their antiparasitic role, nitroquinolines can induce apoptosis in cancer cells through the generation of ROS.[7][15] The presence of copper can enhance this cytotoxic effect.[6][7] Unlike some other quinoline derivatives, nitroxoline's anticancer activity is not dependent on zinc ionophore activity, which may contribute to a more favorable neurotoxicity profile.[6][7]

Targeting Specific Signaling Pathways

Some nitroquinoline derivatives have been designed to target specific signaling pathways that are dysregulated in cancer. For instance, novel 3-nitroquinolines have been synthesized to inhibit the epidermal growth factor receptor (EGFR), a key driver in many epithelial cancers.[16]

Table 2: Cytotoxicity of 8-Hydroxy-5-nitroquinoline (NQ) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Raji | Burkitt's Lymphoma | ~1 | [6] |

| HL-60 | Promyelocytic Leukemia | ~2 | [7] |

| A549 | Lung Carcinoma | Not specified, but potent | [17] |

| HCT-116 | Colon Carcinoma | Not specified, but potent | [17] |

| MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 (for a derivative) | [17] |

Note: IC50 values can vary depending on the specific experimental conditions.

Antimicrobial and Antiviral Potential

Antibacterial and Antifungal Activity

Nitroxoline has a long history of use as an antibacterial agent, primarily for the treatment of urinary tract infections.[5][18] Its mechanism of action involves the chelation of divalent metal ions, which disrupts bacterial biofilms and inhibits essential enzymatic processes.[5] This makes it effective against a range of bacteria, including resistant strains.[18][19] Additionally, nitroquinoline derivatives have demonstrated significant antifungal activity.[5][18]

Antiviral Activity

The antiviral potential of nitroquinolines is an emerging area of research. Studies have shown that nitroxoline exhibits activity against the Japanese encephalitis virus (JEV).[18] Furthermore, the broader class of quinolines has been investigated for activity against various coronaviruses, with some analogues showing potent inhibition of viral entry and replication.[20]

Experimental Protocols

Protocol 1: Determination of IC50 against Cancer Cell Lines

This protocol outlines a standard methodology for assessing the cytotoxic activity of a nitroquinoline compound using a colorimetric assay such as the MTT or SRB assay.

-

Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the nitroquinoline compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations. Add the diluted compound to the wells, including a vehicle control (DMSO alone).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assay (SRB):

-

Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow them to air dry.

-

Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Assay for Anti-T. cruzi Activity (Amastigote Form)

This protocol describes a method to evaluate the efficacy of nitroquinolines against the intracellular amastigote stage of T. cruzi.

-

Host Cell Culture: Culture a suitable host cell line (e.g., L929 fibroblasts or Vero cells) in 96-well plates until they reach confluence.

-

Parasite Infection: Infect the host cells with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase) at a multiplicity of infection (MOI) of 10:1. Incubate for 2 hours to allow for parasite invasion.

-

Removal of Extracellular Parasites: Wash the wells with fresh medium to remove non-internalized trypomastigotes.

-

Compound Treatment: Add fresh medium containing serial dilutions of the nitroquinoline compound to the infected cells. Include a positive control (e.g., benznidazole) and a negative control (vehicle).

-

Incubation: Incubate the plates for 72-96 hours to allow for the differentiation of trypomastigotes into amastigotes and their subsequent replication.

-

Quantification of Parasite Load:

-

Lyse the cells with a solution containing a substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the enzyme activity, which is proportional to the number of viable parasites.

-

-

Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms

Signaling Pathway of Anticancer Activity

Caption: Proposed mechanisms of anticancer activity of nitroquinolines.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a nitroquinoline compound.

Future Directions and Considerations

The therapeutic potential of nitroquinolines is undeniable, yet several challenges remain. The pharmacokinetic properties of some derivatives, such as rapid metabolism and excretion, may limit their systemic bioavailability.[21] Future research should focus on the development of novel formulations and drug delivery systems to overcome these limitations. Additionally, a thorough evaluation of the long-term safety and toxicity of these compounds is essential before they can be considered for widespread clinical use.[22][23]

Despite these challenges, the unique multi-target mechanisms of action of nitroquinolines make them highly attractive candidates for further development. Their ability to combat drug resistance, a major hurdle in both infectious disease and oncology, positions them as a valuable tool in the future of medicine. The continued exploration of this classic chemical scaffold is likely to yield novel and effective therapies for some of the world's most pressing health issues.

References

- Vertex AI Search. (n.d.). Applications of 5-Nitroquinoline (CAS 607-34-1) in Research and Industry.

- Vertex AI Search. (n.d.). 8 Hydroxy 5 Nitroquinoline Applications and Benefits Explained.

- Joaquim, L. B., et al. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC.

- Vertex AI Search. (n.d.). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries.

- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC.

- Benchchem. (n.d.). 6-Nitroquinoline: A Comparative Guide to its Potential Anticancer Effects.

- Joaquim, L. B., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. ResearchGate.

- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.

- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.

- Benchchem. (n.d.). 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis.

- M. M. (2025). Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. PubMed.

- Chen, Y., et al. (2008). Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents. PubMed.

- Bethencourt-Estrella, C. J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.

- Bethencourt-Estrella, C. J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PubMed.

- Bethencourt-Estrella, C. J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC.

- ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline.

- Tabassum, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science.

- Patterson, S., & Wyllie, S. (2020). Current and future prospects of nitro-compounds as drugs for trypanosomiasis and leishmaniasis. CABI Digital Library.

- Further Investigations of Nitroheterocyclic Compounds as Potential Antikinetoplastid Drug Candidates. (2023). MDPI.

- PubChem. (n.d.). 5-Nitroquinoline.

- EPA. (2025). 8-Nitroquinoline - GHS Data.

- McNamara, C., et al. (2019). Novel Chemical Starting Points for Drug Discovery in Leishmaniasis and Chagas Disease. International Journal for Parasitology: Drugs and Drug Resistance.

- da Silva Santos, S., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. PMC.

- Dirchwolf, M., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Scientific Reports.

- M. M. (2019). Nitroxoline: repurposing its antimicrobial to antitumor application. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Nitroxoline: repurposing its antimicrobial to antitumor application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel chemical starting points for drug discovery in leishmaniasis and Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemicalkland.com [chemicalkland.com]

- 20. malariaworld.org [malariaworld.org]

- 21. Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. CompTox Chemicals Dashboard [comptox.epa.gov]

Methodological & Application

Synthesis protocol for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Application Note: Expeditious Synthesis Protocol for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Introduction & Scientific Rationale

The 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold is a privileged pharmacophore extensively utilized in the development of ATP-competitive kinase inhibitors (e.g., inhibitors of EGFR, HER-2, and Tpl2)[1]. Structurally, the 3-cyano functional group is highly advantageous; it acts as an effective hydrogen bond acceptor, binding specifically to key catalytic residues—such as the hydroxyl group of Ser783 within the HER-2 kinase binding pocket[2].

The 6-nitro derivative, 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile , serves as a critical linchpin intermediate. Once the core ring is constructed, the inert nitro group can be safely reduced to a 6-amino moiety. This opens the chemical space for synthesizing complex acrylamide-based covalent inhibitors or appending various solubilizing side-chains via amide bond couplings[2][3].

Mechanistic Design & Process Causality

The construction of this heterocycle heavily relies on a modified Gould-Jacobs reaction [4]. The synthesis is executed in a self-validating, two-step cascade:

-

Addition-Elimination (Condensation): 4-nitroaniline acts as a nucleophile, attacking the electron-deficient vinylic carbon of ethyl (ethoxymethylene)cyanoacetate (EMCA). Toluene is the optimal solvent for this step. Its moderate boiling point (110 °C) provides sufficient thermal energy to drive the elimination of the ethanol byproduct. Because the resulting enamine intermediate is poorly soluble in cold toluene, it spontaneously crystallizes out of the solution upon cooling, acting as a built-in purification mechanism[2][3].

-

Thermal Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution to close the pyridone ring. However, the strongly electron-withdrawing para-nitro group severely depletes the electron density at the ortho-carbon, imposing a massive activation energy barrier. To overcome this, the reaction strictly requires extreme thermal energy (250–260 °C)[1]. Dowtherm A (a eutectic mixture of 26.5% biphenyl and 73.5% diphenyl ether) is chosen because it easily achieves these temperatures at atmospheric pressure without undergoing thermal degradation[1]. The subsequent workup leverages the differential solubility of the non-polar Dowtherm A and the highly polar target heterocycle in hexanes, forcing an abrupt precipitation of the pure product.

Quantitative Reaction Data

| Parameter | Step 1: Enamine Condensation | Step 2: Thermal Cyclization |

| Primary Reagents | 4-Nitroaniline + EMCA (1.1 eq) | Ethyl 2-cyano-3-((4-nitrophenyl)amino)acrylate |

| Solvent Matrix | Anhydrous Toluene | Dowtherm A |

| Operating Temperature | 90 – 110 °C (Reflux) | 250 – 260 °C |

| Reaction Time | 16 hours | 18 hours |

| Typical Yield | 85 – 90% | 60 – 75% |

| Expected Purity (HPLC) | > 98% | > 95% (Post-trituration) |

Step-by-Step Methodologies

Step 1: Synthesis of Ethyl 2-cyano-3-((4-nitrophenyl)amino)acrylate

Note: Conduct all steps in a well-ventilated fume hood. 4-Nitroaniline is highly toxic via inhalation and dermal contact.

-

Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 4-nitroaniline (10.0 g, 72.4 mmol) and ethyl (ethoxymethylene)cyanoacetate (13.5 g, 79.6 mmol, 1.1 eq).

-

Add 150 mL of anhydrous toluene to the solid mixture.

-

Heat the suspension to a vigorous reflux (approx. 110 °C) and maintain stirring for 16 hours. Causality insight: A slight stoichiometric excess of EMCA combined with the continuous boil pushes the amination to absolute completion while off-gassing ethanol.

-

Remove the heat source and allow the mixture to slowly cool to room temperature over 1 hour. A light-yellow/brownish precipitate will form[2].

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Isolate the solid intermediate via vacuum filtration. Wash the filter cake with cold toluene (2 × 40 mL) to remove unreacted EMCA, followed by drying in a vacuum oven at 60 °C for 12 hours.

Step 2: Cyclization to 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Note: Dowtherm A poses a severe burn risk at 260 °C. Use highly heat-resistant silicone oil baths or heating mantles and extreme caution.

-

In a 500 mL heavy-wall round-bottom flask equipped with a short-path distillation head (to allow ethanol vapor to escape), suspend the enamine intermediate (15.0 g, 57.4 mmol) in 250 mL of Dowtherm A [1].

-

Gradually heat the reaction mixture to 250–260 °C . Maintain this intense heating for 18 hours. The solution will turn very dark.

-

Turn off the heat and allow the mixture to cool to roughly 60 °C (do not let it reach true room temperature yet to prevent the solvent from becoming overly viscous).

-

Precipitation Step: Carefully pour the warm, dark solution into a large beaker containing 600 mL of vigorously stirring hexanes [1]. Causality insight: The hexanes act as a strong anti-solvent for the polar quinoline derivative, while completely solubilizing the lipophilic Dowtherm A.

-

Stir the resulting suspension for 1 hour to ensure uniform precipitation. Filter the dark brown solid via suction filtration.

-

Trituration (Purification): Transfer the crude brown solid to a clean flask. Add 100 mL of absolute ethanol and heat to reflux for 15 minutes[1]. The hot ethanol scavenges residual non-polar impurities and unreacted intermediates, leaving the highly crystalline quinoline untouched.

-

Cool the mixture to room temperature, stir for an additional 2 hours, filter, and dry under high vacuum to afford the target product.

Synthetic Workflow Visualization

Workflow of the two-step synthesis of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

References

-

[1] Zask, A., et al. (2006). 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same. PCT Int. Appl. (WIPO). URL:

-

[2] Tsou, H.R., et al. (2005). Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry, 48(4), 1107–1131. URL: [Link]

-

[3] Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63. URL: [Link]

-

[4] Zeleke, D., & Melaku, Y. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. Ethiopian Journal of Science and Sustainable Development, 8(2), 73–95. URL: [Link]

Sources

Laboratory preparation of substituted quinoline-3-carbonitriles

An Application Note & Protocol for the Laboratory Preparation of Substituted Quinoline-3-Carbonitriles

Executive Summary

Substituted quinoline-3-carbonitriles are highly privileged pharmacophores serving as the core structural motif in numerous kinase inhibitors (e.g., bosutinib, pelitinib), antimalarials, and antineoplastic agents. The synthesis of these nitrogenous heterocycles traditionally relied on multi-step Friedländer condensations or Skraup reactions, which often required harsh acidic or basic conditions, extended reaction times, and toxic solvents.

Recent advancements have fundamentally shifted quinoline assembly toward highly convergent, atom-economical Multicomponent Reactions (MCRs) and Continuous Flow Photochemistry [1, 2]. As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between theoretical reaction design and practical benchtop execution. This guide details self-validating methodologies for synthesizing substituted quinoline-3-carbonitriles using both green nanocatalysis and scalable continuous flow systems.

Mechanistic Rationale & Pathway Design

The synthesis of highly functionalized 2-amino-quinoline-3-carbonitriles via MCRs typically involves an aromatic aldehyde, malononitrile, and a substituted aniline (or enone) acting as a binucleophile.

Causality in Reaction Sequencing: A common pitfall in single-pot reactions is the premature formation of a Schiff base between the aromatic aldehyde and the aniline, which stalls the reaction cascade. To circumvent this, the methodology relies on a controlled, stepwise cascade:

-

Knoevenagel Condensation: The reaction is initiated by condensing the aromatic aldehyde with malononitrile in the presence of a catalyst (e.g., ZnO or magnetic nanoparticles). Because malononitrile possesses highly acidic

-protons, it outcompetes the aniline, forming a highly electrophilic arylidenemalononitrile intermediate. -

Michael Addition: The substituted aniline is subsequently introduced. The amino group executes a nucleophilic attack on the highly activated alkene of the alkylidene intermediate.

-

Intramolecular Cyclization: The resulting Michael adduct undergoes spontaneous intramolecular ring closure followed by tautomerization and oxidative aromatization to yield the stable quinoline core.

Reaction workflow for the multicomponent synthesis of quinoline-3-carbonitriles.

Comparative Benchmarking of Synthetic Methodologies

Selecting the correct synthetic protocol depends heavily on the target scale and the environmental footprint acceptable to your laboratory.

| Methodology | Catalyst / Reagents | Solvent & Conditions | Typical Yield | Key Strategic Advantage |

| Green Multicomponent | ZnO Nanoparticles | Water/EtOH (1:1), 80°C, 2-5h | ~90% | Operational simplicity, excellent substrate tolerance [3]. |

| Magnetic Support | Fe₃O₄@SiO₂-SO₃H | Solvent-free, 110°C, 2h | 75–96% | Catalyst is magnetically recoverable and reusable [2]. |

| Continuous Flow | NBS, Visible Light (527 nm) | DCM, Flow Reactor, 3-6 min | 66–73% | High throughput, avoids hazardous batch intermediate buildup [1]. |

Detailed Experimental Protocols

The following protocols represent field-proven systems. The first protocol is optimal for rapid library generation in drug discovery, while the second is engineered for scalable process chemistry.

Protocol A: ZnO-Catalyzed Green Multicomponent Synthesis

This protocol utilizes Zinc Oxide nanoparticles (ZnO NPs) to drive a rapid, aqueous-compatible cascade reaction [3].

Materials:

-

Aromatic aldehydes (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Substituted anilines (1.0 mmol)

-

ZnO Nanoparticles (10 mol%)

-

Solvent: Distilled Water/Ethanol (1:1 v/v, 10 mL)

Step-by-Step Procedure:

-

Pre-Catalysis (Knoevenagel Control): Equip a 50 mL round-bottom flask with a magnetic stir bar. Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) into 10 mL of the Water/Ethanol solvent matrix. Add 10 mol% ZnO NPs.

-

Intermediate Validation: Stir the mixture at room temperature for 5–10 minutes. Scientist Insight: Check a micro-aliquot via Thin Layer Chromatography (TLC; Hexane:EtOAc 7:3). You must observe the disappearance of the aldehyde spot before proceeding to step 3 to prevent Schiff base impurities.

-

Cascade Initiation: Add the substituted aniline (1.0 mmol) to the stirring mixture.

-

Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 2 to 5 hours. Monitor the progress via TLC. The final product will appear as a distinctly UV-active (highly conjugated) spot.

-

Workup & Catalyst Recovery: Cool the flask to room temperature. The product usually precipitates as a solid. Filter the crude solid. Wash with cold water (3 × 10 mL) to dissolve unreacted polar starting materials.

-

Purification: Recrystallize the crude product from hot ethanol to yield pure 2-amino-substituted quinoline-3-carbonitrile.

Protocol B: Continuous Flow Photochemical Synthesis (Radical Cyclization)

For scaling up beyond the 50 g mark, batch photochemistry becomes limited by the Beer-Lambert law (poor light penetration). This continuous flow strategy leverages N-bromosuccinimide (NBS) under visible light to trigger an iminyl radical cyclization [1].

Materials:

-

Precursor: 2-(azidomethyl)-3-aryl-prop-2-enenitrile (1.0 equiv)

-

Reagents: N-Bromosuccinimide (NBS, 2.31 equiv), 33% HBr in AcOH (5 mol%)

-

Solvent: Dichloromethane (DCM)

-

Equipment: Flow chemistry system (e.g., Vaportec R-series) with a fluoropolymer photoreactor loop and a Green LED panel (527 nm).

Step-by-Step Procedure:

-

Stock Preparation: Prepare a precursor stock solution (0.071 M) in DCM. Prepare a separate reagent stock solution containing NBS and HBr in DCM.

-

Pump Calibration: Connect both stock solutions to independent HPLC pumps. Set the flow rates so they mix at a 1:1 volumetric ratio in a T-mixer.

-

Irradiation & Residence Time: Route the mixed stream into the photoreactor. Adjust the combined flow rate to achieve a precise residence time of 3.0 to 6.0 minutes under 527 nm irradiation. Scientist Insight: 3.0 minutes is sufficient for electron-rich precursors, but electron-deficient aromatics require up to 6.0 minutes to ensure full conversion without over-oxidation.

-

Quenching: Collect the reactor effluent directly into a foil-wrapped flask containing a stirring aqueous sodium thiosulfate solution to immediately quench unreacted NBS and bromine.

-

Isolation: Separate the organic DCM phase, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure. Purify the target quinoline-3-carbonitrile via flash column chromatography.

Spectroscopic Validation & Quality Control

To ensure a self-validating workflow, it is critical to confirm the correct structural assembly before moving to biological assays.

-

Infrared Spectroscopy (FT-IR): The definitive marker of successful incorporation of the malononitrile moiety is the sharp cyano (

) stretching band. Look for an intense peak at 2200–2230 cm⁻¹ . -

¹H-NMR (DMSO-

or CDCl₃):-

If synthesizing a 2-amino derivative, expect a broad exchangeable singlet integrating for two protons (

) at -

The newly formed aromatic proton of the pyridine ring (if applicable based on the substitution pattern) typically appears highly deshielded at

8.00 – 8.50 ppm due to the electron-withdrawing nature of the adjacent cyano group.

-

References

-

Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, American Chemical Society (2025).[Link]

-

Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. Heliyon (2024).[Link]

-

A simple and green synthesis of highly functionalized quinoline derivatives using zinc oxide nanoparticles. Indian Journal of Chemistry (2016).[Link]

NMR and mass spectrometry characterization of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

An In-depth Guide to the Spectroscopic Characterization of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Abstract: This application note provides a comprehensive technical guide for the structural elucidation of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We present detailed, field-proven protocols for characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The methodologies are designed to ensure data integrity and provide a self-validating framework for researchers, scientists, and drug development professionals. The causality behind experimental choices, from sample preparation to data interpretation, is explained to empower users to not only replicate but also adapt these methods for analogous molecular systems.

Introduction and Significance

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile belongs to the quinolone class of compounds, a scaffold renowned for its broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2] The introduction of a nitro group at the 6-position and a carbonitrile group at the 3-position significantly modulates the electronic properties and potential biological activity of the quinolone core. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, from synthesis validation to establishing structure-activity relationships (SAR).[1]

This guide details the application of NMR and mass spectrometry, two of the most powerful analytical techniques in modern chemistry, to provide an unequivocal structural fingerprint of this molecule. We will explore not just the "how" but the "why" of the analytical process, ensuring a deep understanding of the data generated.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the target molecule's structure is critical for predicting its spectroscopic behavior and for the subsequent interpretation of experimental data.

Chemical Structure:

Caption: Integrated workflow for NMR and MS characterization.

Protocol 1: NMR Spectroscopy

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively dissolves the compound, and its ability to participate in hydrogen bonding helps in observing the acidic N-H proton, which might be broadened or exchanged in protic solvents like methanol-d₄. [3] Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Vortex briefly to ensure complete dissolution.

-

Instrument Setup: The data should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion. [4]3. ¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Number of Scans (NS): 16 (adjust as needed for S/N).

-

Relaxation Delay (D1): 5 seconds. This longer delay ensures full relaxation of protons, which is crucial for accurate integration.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans (NS): 1024 or more to achieve good signal-to-noise.

-

Relaxation Delay (D1): 2 seconds.

-

-

2D NMR Acquisition (for unambiguous assignment):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, essential for assigning protonated carbons. [1] * HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds. This is the key experiment for assigning quaternary carbons and piecing together the molecular skeleton.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm. [3]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Rationale for Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique that imparts minimal energy to the analyte, making it ideal for observing the intact molecular ion with high abundance. [5]Analysis in both positive and negative modes provides complementary information.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol. Dilute this stock to a final concentration of 1-5 µg/mL using an infusion solvent of 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of <5 ppm mass accuracy.

-

Full Scan HRMS Acquisition:

-

Ionization Mode: ESI, run in separate positive and negative ion modes.

-

Mass Range: m/z 50-500.

-

Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters: Optimize capillary voltage, source temperature, and desolvation gas flow to maximize the signal of the ion of interest.

-

-

MS/MS (Tandem MS) Acquisition:

-

Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 216.04) or [M-H]⁻ (m/z 214.02) ion.

-

Collision Energy: Apply a stepped collision energy (e.g., 10-40 eV) to induce fragmentation. This allows for the observation of a wide range of fragment ions.

-

Data Analysis: Use the instrument software to calculate the elemental composition from the accurate mass of the precursor ion. Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

-

Data Interpretation and Structural Verification

Analysis of NMR Data

The following table summarizes the expected NMR data based on the structure and known effects of the substituents.

Table 1: Expected NMR Data for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in DMSO-d₆

| Assignment | ¹H δ (ppm) | Multiplicity | J (Hz) | ¹³C δ (ppm) |

|---|---|---|---|---|

| NH | ~12.5 | br s | - | - |

| H2 | ~8.8 | s | - | ~145.0 |

| H5 | ~8.6 | d | ~2.5 | ~125.0 |

| H7 | ~8.3 | dd | ~9.0, 2.5 | ~128.0 |

| H8 | ~7.8 | d | ~9.0 | ~119.0 |

| C3 | - | - | - | ~90.0 |

| C4 | - | - | - | ~175.0 |

| C4a | - | - | - | ~140.0 |

| C5 | - | - | - | (see H5) |

| C6 | - | - | - | ~148.0 |

| C7 | - | - | - | (see H7) |

| C8 | - | - | - | (see H8) |

| C8a | - | - | - | ~122.0 |

| CN | - | - | - | ~117.0 |

Structural Confirmation using 2D NMR:

Unambiguous assignments are made using HMBC correlations, which reveal long-range H-C connectivity.

Caption: Key expected HMBC correlations for structural assignment.

-

H2 to C4, C3, and C8a: The singlet H2 proton will show correlations to the carbonyl carbon (C4), the nitrile-bearing carbon (C3), and the bridgehead carbon (C8a), firmly placing it on the pyridinone ring.

-

H5 to C7 and C4a: The doublet H5 will correlate to its meta-coupled partner C7 and the bridgehead carbon C4a, confirming its position adjacent to the nitro group.

-

H8 to C6 and C4a: The doublet H8 will correlate to the nitro-substituted carbon (C6) and the bridgehead carbon C4a.

Analysis of Mass Spectrometry Data

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observed m/z | Δ (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₆N₃O₃⁺ | 216.0404 | (Experimental) | < 5 |

| [M-H]⁻ | C₁₀H₄N₃O₃⁻ | 214.0258 | (Experimental) | < 5 |

Proposed Fragmentation Pathway ([M+H]⁺):

The fragmentation pattern provides a secondary layer of structural confirmation. The analysis of nitro-containing aromatic compounds often reveals characteristic losses related to the nitro group. [6]

Caption: Plausible fragmentation pathway for the [M+H]⁺ ion.

-

Initial Ion: The protonated molecule at m/z 216.04.

-

Loss of Carbon Monoxide: A common fragmentation for quinolones is the loss of CO from the carbonyl group, leading to a fragment at m/z 188.04. [5]3. Loss of Nitrous Acid: A characteristic fragmentation for nitroaromatic compounds is the neutral loss of HNO₂, resulting in an ion at m/z 170.03. [6]4. Sequential Loss: The fragment at m/z 188.04 can further lose HNO₂ to yield an ion at m/z 142.04.

Conclusion

This application note has detailed a robust and reliable workflow for the complete spectroscopic characterization of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. By systematically applying one- and two-dimensional NMR spectroscopy, the precise assignment of all proton and carbon atoms is achievable. High-resolution mass spectrometry complements this by confirming the elemental composition with high accuracy and providing structural insights through fragmentation analysis. The protocols and interpretation frameworks described herein constitute a self-validating system, ensuring the highest degree of scientific integrity for researchers engaged in the synthesis and application of novel quinolone derivatives.

References

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. This source provides typical experimental procedures for NMR and HRMS analysis of quinoline derivatives. Retrieved from [Link]

-

Scite.ai. (n.d.). Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs. Retrieved from [Link]

-

PubChem. (n.d.). 6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Retrieved from [Link]

-

Li, W., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. Waters Corporation. Retrieved from [Link]

-

Bonacci, G., et al. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 22(9), 1534-51. Retrieved from [Link]

-

Hrčak. (2022). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scite.ai [scite.ai]

- 3. rsc.org [rsc.org]

- 4. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Comprehensive Guide to In Vitro Antibacterial Screening of Novel Quinolones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Antibacterial Resistance and the Role of Quinolones

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health. The development of new antibacterial agents is a critical component in combating this challenge. Quinolones, a class of synthetic broad-spectrum antibacterial agents, have long been a cornerstone in the treatment of various bacterial infections. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication. This interference with DNA synthesis ultimately leads to bacterial cell death.

The evolution of quinolones has been marked by generational advancements, with newer "fluoroquinolones" exhibiting an expanded spectrum of activity, particularly against Gram-positive bacteria. However, the emergence of quinolone-resistant bacterial strains necessitates the continued discovery and development of novel quinolone derivatives with improved efficacy.

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed framework for the in vitro antibacterial screening of novel quinolones. It outlines the fundamental principles, standardized protocols, and critical considerations for accurately assessing the potency and spectrum of these promising new drug candidates.

The Scientific Foundation: Understanding the Quinolone Mechanism of Action

A thorough understanding of the molecular targets of quinolones is paramount to designing and interpreting screening assays. Quinolones exert their bactericidal effects by targeting two essential type II topoisomerases in bacteria:

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the principal target of quinolones.

-

Topoisomerase IV: Plays a key role in decatenating (unlinking) newly replicated daughter chromosomes, enabling their segregation into daughter cells. This enzyme is the primary target for many quinolones in Gram-positive bacteria.

By binding to the enzyme-DNA complex, quinolones stabilize the transient double-stranded DNA breaks created by the topoisomerases, effectively converting these essential enzymes into toxic cellular poisons that lead to irreversible chromosome damage and cell death.

Figure 1. Simplified workflow of the Quinolone Mechanism of Action.

Core Screening Assays: Determining Antibacterial Potency

The initial assessment of a novel quinolone's antibacterial activity relies on two fundamental in vitro assays: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) assays. These assays provide quantitative measures of the compound's potency against a panel of clinically relevant bacterial strains.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. It is a crucial metric for evaluating the efficacy of a new antibacterial compound.

Principle: The broth microdilution method is the most common and standardized technique for determining MIC values. This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay determines the concentration that inhibits bacterial growth, the MBC assay identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population. This distinction is crucial as a compound can be bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Principle: The MBC test is performed as a subsequent step to the MIC assay. Aliquots are taken from the wells of the MIC plate that show no visible growth and are subcultured onto an antibiotic-free solid agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.

Detailed Protocols: A Step-by-Step Guide

Adherence to standardized protocols is essential for generating reproducible and reliable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials and Reagents

-

Novel quinolone compounds

-

Reference quinolone (e.g., Ciprofloxacin, Levofloxacin)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile petri dishes

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Bacterial strains (see Table 1)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

-

Spectrophotometer (optional, for inoculum standardization)

Bacterial Strain Selection

A representative panel of bacterial strains should be used to determine the spectrum of activity of the novel quinolones. This panel should include both Gram-positive and Gram-negative bacteria, as well as quality control (QC) strains with known susceptibility profiles.

Table 1: Recommended Bacterial Strains for Quinolone Screening

| Bacterial Species | Strain Designation (e.g., ATCC) | Gram Stain | Relevance |

| Escherichia coli | ATCC 25922 | Negative | Common cause of urinary tract and other infections. QC strain. |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | Opportunistic pathogen, often multi-drug resistant. QC strain. |

| Staphylococcus aureus | ATCC 29213 | Positive | Major cause of skin, soft tissue, and bloodstream infections. QC strain. |

| Enterococcus faecalis | ATCC 29212 | Positive | Common cause of nosocomial infections. QC strain. |

| Methicillin-resistant Staphylococcus aureus (MRSA) | e.g., ATCC 43300 | Positive | Clinically significant drug-resistant pathogen. |

| Fluoroquinolone-resistant clinical isolates | Various | As appropriate | To assess activity against resistant strains. |

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Stock Solutions: Dissolve the novel quinolone and the reference antibiotic in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute the stock solution in CAMHB to achieve a starting concentration that is twice the highest concentration to be tested in the assay.

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the starting antibiotic solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Protocol 2: Minimum Bactericidal Concentration (MBC)

-

Subculturing from MIC Plate: Following the determination of the MIC, select the wells that show no visible growth.

-

Plating: Using a calibrated loop or micropipette, take a 10-100 µL aliquot from each clear well and spread it onto a separate MHA plate.

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

Reading and Interpretation:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

-

Data Analysis and Interpretation

The results of the MIC and MBC assays should be tabulated for easy comparison of the activity of the novel quinolones against the different bacterial strains.

Table 2: Example Data Presentation for a Novel Quinolone

| Bacterial Strain | Novel Quinolone A MIC (µg/mL) | Novel Quinolone A MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin MBC (µg/mL) |

| E. coli ATCC 25922 | 0.125 | 0.25 | 0.015 | 0.03 |

| P. aeruginosa ATCC 27853 | 2 | 4 | 0.5 | 1 |

| S. aureus ATCC 29213 | 0.5 | 1 | 0.25 | 0.5 |

| MRSA ATCC 43300 | 8 | 16 | >32 | >32 |

Interpretation:

-

Bacteriostatic vs. Bactericidal Activity: If the MBC is no more than four times the MIC, the compound is generally considered bactericidal. A higher MBC/MIC ratio may indicate bacteriostatic activity.

-

Spectrum of Activity: The range of MIC values across different bacterial species indicates the spectrum of the compound. A potent compound will have low MICs against a broad range of bacteria.

-

Activity against Resistant Strains: Comparing the MICs against susceptible and resistant strains (e.g., MRSA, fluoroquinolone-resistant isolates) is crucial for evaluating the potential of the novel quin

Application Notes and Protocols: Evaluating 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Against Mycobacterium tuberculosis

Introduction: The Pressing Need for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent demand for the discovery and development of new chemical entities with novel mechanisms of action.[1] Quinolone derivatives have emerged as a promising class of synthetic antimicrobial agents, with some fluoroquinolones already playing a crucial role in the management of MDR-TB.[2][3]

This document provides a comprehensive guide for the preclinical in vitro evaluation of a novel investigational compound, 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, against Mycobacterium tuberculosis. The protocols outlined herein are designed to establish the compound's primary efficacy, selectivity, and preliminary safety profile, which are critical for its advancement as a potential anti-TB drug candidate.

Scientific Rationale: The Quinolone Scaffold and its Mycobactericidal Potential

The core chemical structure of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile belongs to the quinolone class of compounds. The primary molecular target of quinolones in bacteria is the DNA gyrase, a type II topoisomerase encoded by the gyrA and gyrB genes.[2] This enzyme is essential for maintaining the superhelical structure of bacterial DNA. By inhibiting DNA gyrase, quinolones disrupt DNA replication and repair, leading to bacterial cell death.[4][5] A related enzyme, topoisomerase IV, is the primary target in some Gram-positive bacteria, and can also be inhibited by quinolones in mycobacteria.[2]

The presence of a nitro group at the C-6 position of the quinolone ring is a noteworthy feature of the compound . Nitro-containing compounds have demonstrated significant activity against M. tb, including activity against various atypical mycobacteria.[6][7] This suggests that 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile may possess potent antimycobacterial properties.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the sequential workflow for the in vitro characterization of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Caption: Experimental workflow for the in vitro evaluation of anti-tuberculosis compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MABA is a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability.[1][8][9]

Materials and Reagents

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

-

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (test compound)

-

Rifampicin or Isoniazid (positive control)

-

Dimethyl sulfoxide (DMSO, for compound dissolution)

-

Alamar Blue reagent

-

Sterile 96-well microplates

Procedure

-

Preparation of Mycobacterial Inoculum:

-

Culture M. tb H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth (OD600 of 0.4-0.6).

-

Dilute the bacterial suspension in fresh 7H9 broth to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Serial Dilution:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform a two-fold serial dilution of the test compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.125 µg/mL.

-

Include wells with a positive control drug (e.g., rifampicin) and a negative control (DMSO vehicle).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted mycobacterial suspension to each well of the microplate containing the serially diluted compound.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue and Reading:

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Incubate the plates for an additional 24 hours at 37°C.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[9]

-

| Parameter | Description |

| Test Organism | Mycobacterium tuberculosis H37Rv |

| Assay Method | Microplate Alamar Blue Assay (MABA) |

| Incubation Time | 5-7 days at 37°C |

| Readout | Colorimetric (Blue = Inhibition, Pink = Growth) |

| Positive Control | Rifampicin or Isoniazid |

| Negative Control | DMSO vehicle |

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial follow-up to the MIC to determine if the compound is bacteriostatic or bactericidal.

Materials and Reagents

-

Results from the MIC assay

-

Middlebrook 7H10 agar plates supplemented with 10% OADC

-

Sterile saline solution

Procedure

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that showed no visible growth (blue color in MABA), take a 10 µL aliquot.

-

Spot the aliquot onto a quadrant of a Middlebrook 7H10 agar plate.

-

-

Incubation:

-

Incubate the agar plates at 37°C for 3-4 weeks.

-

-

Determination of MBC:

-

The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

-

Protocol 3: Cytotoxicity Assessment using MTT Assay

It is essential to evaluate the toxicity of the test compound against mammalian cells to determine its selectivity index (SI). The SI is the ratio of the cytotoxic concentration to the MIC. A higher SI indicates greater selectivity for the mycobacteria over host cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[10][11]

Materials and Reagents

-

Vero (monkey kidney epithelial) cells or HepG2 (human liver carcinoma) cells[10]

-

Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

-

Doxorubicin (positive control for cytotoxicity)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure

-

Cell Seeding:

-

Seed Vero or HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a positive control (doxorubicin) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the vehicle control.

-

Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

-

| Parameter | Description |

| Cell Lines | Vero (ATCC CCL-81), HepG2 (ATCC HB-8065) |

| Assay Method | MTT Assay |

| Incubation Time | 48-72 hours post-treatment |

| Readout | Absorbance at 570 nm |

| Positive Control | Doxorubicin |

| Negative Control | DMSO vehicle |

Protocol 4: Intracellular Activity in a Macrophage Model

M. tuberculosis is an intracellular pathogen that primarily resides within macrophages. Therefore, it is critical to assess the ability of the test compound to inhibit mycobacterial growth within this cellular environment.[8]

Caption: Workflow for assessing the intracellular activity of an anti-tuberculosis compound.

Materials and Reagents

-

THP-1 (human monocytic) cell line

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

M. tuberculosis H37Rv

-

RPMI-1640 medium with 10% FBS

-

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

-

Rifampicin (positive control)

-

Sterile water for cell lysis

Procedure

-

Macrophage Differentiation:

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (20-50 ng/mL) for 24-48 hours.

-

-

Infection:

-

Infect the differentiated macrophages with M. tb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

-

Wash the cells thoroughly to remove extracellular bacteria.

-

-

Compound Treatment:

-

Add fresh medium containing serial dilutions of the test compound.

-

Incubate for 3-5 days.

-

-

Lysis and CFU Enumeration:

-

At designated time points, lyse the macrophages with sterile water.

-

Prepare serial dilutions of the lysate and plate on Middlebrook 7H10 agar.

-

Incubate the plates for 3-4 weeks and count the CFUs.

-

-

Data Analysis:

-

Compare the CFU counts from treated wells to untreated control wells to determine the reduction in intracellular bacterial load.

-

Conclusion and Future Directions

The successful completion of these protocols will provide a robust initial assessment of the potential of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile as an anti-tuberculosis drug candidate. Promising results, characterized by a low MIC, a high selectivity index, and significant intracellular activity, will warrant further investigation, including screening against a panel of MDR and XDR clinical isolates, mechanism of action studies, and in vivo efficacy testing in animal models. The systematic approach outlined in these application notes provides a solid foundation for the rigorous evaluation of this and other novel quinolone derivatives in the fight against tuberculosis.

References

-

Asif, M. (2013). Antimicrobial and Anti-tubercular Activity of Quinolone Analogues. Science International, 1, 336-349. [Link]

-

Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1595–1604. [Link]

-

Lamprecht, R. L., Finin, P. M., & Adamson, J. H. (2020). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial Agents and Chemotherapy, 64(11). [Link]

-

Malik, I., Willby, M. J., Sikes, R. G., Tsodikov, O. V., & Posey, J. E. (2018). Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons. ACS Infectious Diseases, 4(8), 1211–1222. [Link]

-

Mohammad, A. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

-

Aldred, K. J., McPherson, S. A., Wang, P., Kerns, R. J., Graves, D. E., & Osheroff, N. (2013). Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase. Proceedings of the National Academy of Sciences, 110(29), 11842–11847. [Link]

-

Wang, Z., Chen, Y., & Zhang, Y. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11. [Link]

-

Loh, J. M. S., Lin, H., & Chen, S. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments, (121). [Link]

-

Sharma, S., Gelman, E., Narayan, C., Bhattacharjee, D., Achar, V., Humnabadkar, V., Balasubramanian, V., Ramachandran, V., & Dhar, N. (2014). Simple and rapid method to determine antimycobacterial potency of compounds by using autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(10), 5801–5808. [Link]

-

Sharma, S., Gelman, E., Narayan, C., Bhattacharjee, D., Achar, V., Humnabadkar, V., Balasubramanian, V., Ramachandran, V., & Dhar, N. (2014). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(10), 5801–5808. [Link]

-

Sriram, D., Yogeeswari, P., & Madhu, K. (2008). Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids. European Journal of Medicinal Chemistry, 44(6), 2629-37. [Link]

-

Al-Zahrani, E., Al-Shaeri, M., & Al-Ghamdi, S. (2023). Investigation of potent anti-mycobacterium tuberculosis agents derived from quinoline scaffold: Synthesis, biological evaluation, and in silico studies. Drug Design, Development and Therapy, 17, 3619–3637. [Link]

-

Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Hobrath, J. V. (2011). Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Marzouk, M. (2021). In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 39(10), 3647–3660. [Link]

-

Dymek, A., Sławiński, J., & Kawiak, A. (2021). Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity. Molecules, 26(24), 7564. [Link]

-

Artico, M., Mai, A., Sbardella, G., Massa, S., Musiu, C., Lostia, S., Demontis, F., & La Colla, P. (1999). Nitroquinolones with broad-spectrum antimycobacterial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 9(12), 1651–1656. [Link]

-

Manvar, A. T., Pissurlenkar, R. R. S., Virsodia, V. R., Patel, B. A., Upadhyay, T. S., & Coutinho, E. C. (2010). Synthesis, in vitro antitubercular activity and 3D-QSAR study of 1,4-dihydropyridines. Molecular Diversity, 14(3), 543–555. [Link]

-

Seifert, M., Hakenberg, O. W., & Kaase, M. (2022). In vitro Activity of Repurposed Nitroxoline Against Clinically Isolated Mycobacteria Including Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in Microbiology, 13. [Link]

-

Shiradkar, M. R., Murahari, K. K., & Bothara, K. G. (2009). Synthesis and in vitro antitubercular activity of a series of quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(4), 1194–1197. [Link]

-

Kumar, P., Singh, S., & Kumar, V. (2020). 6-Nitro-1-benzylquinolones exhibiting specific antitubercular activity. Chemical Biology & Drug Design, 96(6), 1387–1394. [Link]

-

Kumar, A., Singh, V., & Kumar, R. (2014). Synthesis and anti-tubercular activity of conformationally-constrained and bis-quinoline analogs of TMC207. MedChemComm, 5(8), 1176–1180. [Link]

-

Kumar, K. S., Ganguly, S., & Veerasamy, R. (2018). Synthesis, Spectral Characterization and In-Vitro Screening of Some Novel Tetrahydroquinoline Derivatives for Their Antitubercular, Antioxidant Activities. Scholars Middle East Publishers. [Link]

-

Gising, J., & Åkerbladh, L. (2020). Quinoline Derivatives with Potential Activity Against Multidrug-resistant Tuberculosis. ChemMedChem, 15(1), 22–38. [Link]

Sources

- 1. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitroquinolones with broad-spectrum antimycobacterial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Nitro-1-benzylquinolones exhibiting specific antitubercular activity [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. saudijournals.com [saudijournals.com]

- 10. journals.asm.org [journals.asm.org]

- 11. dovepress.com [dovepress.com]

Application Notes and Protocols for the Investigation of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in Anticancer Research

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, with a multitude of derivatives demonstrating potent anticancer activities.[1][2] Its rigid, planar structure is amenable to substitutions at various positions, allowing for the fine-tuning of its interactions with biological macromolecules.[3] The incorporation of a nitro group can significantly modulate the biological properties of these compounds, often enhancing their cytotoxic effects.[4] Furthermore, the 3-carbonitrile group is a feature of several biologically active quinoline derivatives with demonstrated anticancer properties.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile in anticancer research. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from structurally related 6-nitroquinoline and quinazoline analogs to propose a strong hypothesis for its mechanism of action and to provide detailed protocols for its investigation.

Hypothesized Mechanism of Action: A Multi-pronged Attack on Cancer Cell Proliferation

Based on the established activities of structurally similar compounds, it is hypothesized that 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile exerts its anticancer effects through the dual inhibition of key signaling pathways crucial for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Numerous quinoline and quinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[6] It is plausible that 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Several quinoline derivatives have been shown to inhibit PI3K and/or mTOR.[8][9][10] Inhibition of this pathway by 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile would lead to decreased cell proliferation and survival.

The proposed dual inhibition of EGFR and the PI3K/Akt/mTOR pathway would culminate in two major cellular outcomes:

-

Cell Cycle Arrest at the G2/M Checkpoint: Disruption of these signaling pathways can lead to cell cycle arrest, preventing cancer cells from proceeding through mitosis.[11][12] Structurally related compounds have been shown to induce arrest specifically at the G2/M phase.[13]

-

Induction of Apoptosis: By blocking pro-survival signals, the compound is expected to trigger programmed cell death (apoptosis), a key mechanism for eliminating cancerous cells.[14][15][16]

Hypothesized mechanism of action for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Data Presentation: Comparative In Vitro Anticancer Activity

While specific IC50 values for 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile are not yet published, the following table summarizes the reported activities of structurally similar quinoline and quinazoline derivatives against various human cancer cell lines. This data provides a benchmark for the expected potency of the target compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Oxoquinoline-3-carboxamide derivative | Gastric (ACP-03) | 1.92 - 5.18 | [8] |